Maleamic acid
Overview
Description
Maleamic acid is an organic compound with the chemical formula C₄H₅NO₃. It is a derivative of maleic acid, where one of the carboxyl groups is converted into an amide group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleamic acid can be synthesized through the reaction of maleic anhydride with ammonia or amines. The reaction typically occurs in an organic solvent at room temperature. The general reaction is as follows:
Maleic anhydride+Ammonia→Maleamic acid
Industrial Production Methods
In industrial settings, this compound is produced by the ammonolysis of maleic anhydride. This process involves the reaction of maleic anhydride with ammonia gas in a controlled environment to yield this compound.
Chemical Reactions Analysis
Types of Reactions
Maleamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid.
Reduction: Reduction of this compound can yield succinamic acid.
Substitution: this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Maleic acid
Reduction: Succinamic acid
Substitution: Various substituted maleamic acids depending on the reagents used.
Scientific Research Applications
Maleamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of adhesives and coatings.
Mechanism of Action
The mechanism of action of maleamic acid involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, this compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Maleic acid: The parent compound of maleamic acid, differing by the presence of a second carboxyl group instead of an amide group.
Succinamic acid: A reduction product of this compound.
Maleimide: A related compound with an imide functional group.
Uniqueness
This compound is unique due to its amide functional group, which imparts different chemical reactivity and properties compared to its parent compound, maleic acid, and other derivatives like maleimide.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes.
Properties
IUPAC Name |
(Z)-4-amino-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031738 | |
Record name | Maleamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-24-4, 29996-04-1 | |
Record name | Maleamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maleamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALEAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJS1DTX3X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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